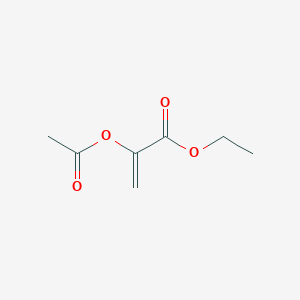

Ethyl 2-(acetyloxy)-2-propenoate

Beschreibung

Ethyl 2-(acetyloxy)-2-propenoate (IUPAC: ethyl 2-acetoxyacrylate) is an α,β-unsaturated ester characterized by a propenoate backbone substituted with an acetyloxy group at the α-carbon. This compound belongs to the class of acrylate derivatives, which are widely utilized in polymer chemistry, pharmaceuticals, and organic synthesis. For instance, ethyl propenoate derivatives are frequently employed as monomers in copolymer synthesis (e.g., polymers with ethenylbenzene or 2-ethylhexyl acrylate) . The acetyloxy group may enhance solubility or modulate electronic properties, influencing polymerization kinetics or biological activity.

Eigenschaften

CAS-Nummer |

22807-79-0 |

|---|---|

Molekularformel |

C7H10O4 |

Molekulargewicht |

158.15 g/mol |

IUPAC-Name |

ethyl 2-acetyloxyprop-2-enoate |

InChI |

InChI=1S/C7H10O4/c1-4-10-7(9)5(2)11-6(3)8/h2,4H2,1,3H3 |

InChI-Schlüssel |

UMSUVRQADXVIDD-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C(=C)OC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-(acetyloxy)-2-propenoate can be synthesized through the esterification of ethyl 2-propenoate with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, with the acetic anhydride acting as both the acetylating agent and the dehydrating agent.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-(acetyloxy)-2-propenoate involves the continuous esterification process, where ethyl 2-propenoate and acetic anhydride are fed into a reactor containing a suitable catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from by-products and unreacted starting materials.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(acetyloxy)-2-propenoate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield ethyl 2-propenoate and acetic acid.

Transesterification: It can react with different alcohols in the presence of a catalyst to form new esters.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Acidic or basic aqueous solutions.

Transesterification: Alcohols and acid or base catalysts.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Hydrolysis: Ethyl 2-propenoate and acetic acid.

Transesterification: Various esters depending on the alcohol used.

Reduction: Ethyl 2-(hydroxy)-2-propenoate.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(acetyloxy)-2-propenoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is utilized in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: It serves as a precursor in the synthesis of bioactive molecules with potential therapeutic applications.

Industry: The ester is employed in the production of polymers and resins due to its reactivity and functional group compatibility.

Wirkmechanismus

The mechanism of action of ethyl 2-(acetyloxy)-2-propenoate involves its reactivity as an ester. In biological systems, esterases can hydrolyze the compound to release acetic acid and ethyl 2-propenoate, which can further participate in metabolic pathways. The acetyloxy group can also undergo nucleophilic attack, leading to various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

(a) Ethyl 2-Cyano-3-(4-methylphenyl)propanoate

- Structure: Features a cyano group at the α-position and a 4-methylphenyl group at the β-carbon.

- Properties: The electron-withdrawing cyano group increases electrophilicity, making it reactive in Michael addition reactions. This compound is a precursor to bioactive 2-propenoylamides and 2-propenoates .

- Key Difference: Unlike ethyl 2-(acetyloxy)-2-propenoate, the cyano substituent here facilitates nucleophilic attack rather than ester hydrolysis.

(b) Ethyl 2-Phenylacetoacetate

- Structure : Contains a phenyl group and a ketone at the β-position.

- Applications: Used in synthesizing heterocyclic compounds (e.g., pyridopyrimidinones) and as a building block in pharmaceutical intermediates .

- Comparison: The ketone group offers distinct reactivity (e.g., enolate formation), whereas the acetyloxy group in the target compound may participate in transesterification or act as a leaving group.

(c) Ethyl 2-(2-Ethoxy-2-oxoethoxy)propanoate

- Structure : Includes an ethoxycarbonylmethoxy side chain.

- Synthesis: Prepared via nucleophilic substitution between ethyl glycinate and ethyl 2-cyano-3-ethoxypropenoate .

Functional Group Analysis

Physicochemical Properties

While direct data for ethyl 2-(acetyloxy)-2-propenoate are sparse, inferences can be drawn from analogs:

- Boiling Point : Esters with acetyloxy groups (e.g., ethyl acetoacetate) typically boil between 180–200°C, higher than simple acrylates due to increased polarity.

- Solubility : Acetyloxy groups enhance solubility in polar aprotic solvents (e.g., DMF, acetone) compared to alkyl-substituted acrylates.

- Stability: Susceptible to hydrolysis under acidic/basic conditions, analogous to ethyl 2-cyano-3-ethoxypropenoate .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.